molecular formula C20H19ClFN3O2 B2832125 N-(3-氯-4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-嘧啶并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1574596-17-0

N-(3-氯-4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-嘧啶并[2,1-b]喹唑啉-3-甲酰胺

货号 B2832125
CAS 编号: 1574596-17-0
分子量: 387.84
InChI 键: XMYXCTRIZVEPFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a quinazoline derivative . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many of them are approved for antitumor clinical use . They are often used in targeted therapy directed at specific molecular pathways .


Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of ongoing research. They are often synthesized by adopting green chemistry principles . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .


Molecular Structure Analysis

Quinazoline derivatives, including “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, have a complex molecular structure. The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the compounds 2,3-di(thio-4-chlorophenyl)quinoxaline and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine showed high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .

科学研究应用

Antiproliferative Efficacy in Colon Cancer Cells

The compound DW-8, a member of the 4-anilinoquinazoline analogues, has demonstrated significant antiproliferative efficacy in colon cancer cells. In particular, it exhibits selective cytotoxicity against colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. Importantly, DW-8 maintains a favorable selectivity index in colon cancer cells compared to non-cancerous colon cells . The mechanisms underlying its antiproliferative effects involve cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (caspase-9, caspases-3, and 7), nuclear fragmentation, and increased levels of reactive oxygen species (ROS).

EGFR Inhibitory Activity

Molecular docking studies have revealed that this compound binds to the epidermal growth factor receptor (EGFR) in a manner consistent with its inhibitory activity. This finding suggests potential applications in targeting EGFR-related pathways .

Potential Therapeutic Agent in Bladder Cancer (NMIBC)

Immunotherapy is commonly used to enhance immune responses in patients with non-muscle-invasive bladder cancer (NMIBC). Quinazoline derivatives, including our compound of interest, may play a role in this context .

Synthesis of Gefitinib

An improved protocol for the synthesis of gefitinib, a well-known anticancer drug, involves the use of intermediates related to our compound. This underscores its relevance in drug development .

未来方向

The future directions of research on “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and other quinazoline derivatives are promising. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Moreover, anilino quinazoline-based PET probes have been developed and demonstrated to be a powerful non-invasive imaging tool for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment . These results motivate further investigation of the cancer treatment efficacy of non-radioactive F-MPG and its analogue .

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c1-24-17-10-12(19(26)23-13-6-8-16(22)15(21)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYXCTRIZVEPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。